Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate
Description
Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate is a malonate derivative featuring a nitro group, a trifluoromethyl group, and an allyl substituent on the central malonate core. The compound is structurally characterized by:
- Ester groups: Two methyl esters at the malonate termini.
- Aromatic substitution: A 2-nitro-4-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects.
- Allyl substituent: A propene-derived side chain at the malonate α-carbon, enhancing reactivity in cycloaddition or alkylation reactions .
Properties
IUPAC Name |
dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-prop-2-enylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO6/c1-4-7-14(12(20)24-2,13(21)25-3)10-6-5-9(15(16,17)18)8-11(10)19(22)23/h4-6,8H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREKOXGWCNYNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitro-4-(trifluoromethyl)benzaldehyde and dimethyl malonate.
Condensation Reaction: The first step involves a condensation reaction between 2-nitro-4-(trifluoromethyl)benzaldehyde and dimethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Alkylation: The intermediate compound is then subjected to alkylation using allyl bromide in the presence of a base like potassium carbonate. This step introduces the allyl group into the molecule.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Esterification and Transesterification
The malonate backbone permits ester exchange reactions under acidic or basic conditions. For example:
-
Alcoholysis : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts replaces methyl ester groups, forming new diesters.
-
Saponification : Treatment with NaOH hydrolyzes ester groups to carboxylic acids, which can be re-esterified using reagents like thionyl chloride (SOCl₂) in methanol .
Table 1: Esterification Pathways
| Reaction Type | Conditions | Product |
|---|---|---|
| Alcoholysis | H₂SO₄, ROH, reflux | Dialkyl malonate |
| Saponification | 5 M NaOH, 60°C | Malonic acid derivative |
| Re-esterification | SOCl₂, MeOH | Methyl/ethyl ester |
Nucleophilic Substitution
The nitro group at the 2-position activates the aromatic ring for nucleophilic substitution, particularly under reducing conditions:
-
Catalytic Hydrogenation : Hydrogenation with Pd/C or Raney Ni reduces the nitro group to an amine, forming intermediates like 2-aminophenylmalonate. This intermediate undergoes intramolecular cyclization via aminolysis to yield oxindole derivatives .
Key Steps :
-
-
Cyclization: Amine attacks adjacent ester, forming a 5-membered ring.
Allylic Functionalization
The allyl group participates in allylic alkylation and oxidation:
-
Allylic–Allylic Alkylation (AAA) : In the presence of Lewis acids (e.g., ZnBr₂), the allyl group undergoes coupling with pronucleophiles like nitroisoxazoles, expanding the carbon skeleton .
-
Oxidation : Ozonolysis or epoxidation converts the allyl group to carbonyl or epoxide functionalities.
Electrophilic and Radical Reactions
The trifluoromethyl (CF₃) group influences electronic properties, enabling:
-
Electrophilic Trifluoromethylation : Hypervalent iodine reagents (e.g., Togni’s reagent) facilitate CF₃ transfer in Pd-mediated reactions .
-
Radical Pathways : Under UV light or initiators (e.g., AIBN), the CF₃ group may participate in radical chain reactions, forming C–CF₃ bonds with thiols or alkenes .
Cyclization and Rearrangement
Post-hydrogenation intermediates undergo intramolecular reactions:
-
Oxindole Formation : Reduction of the nitro group followed by cyclization yields N-hydroxy-2-oxindole or 2-oxindole derivatives, which are pharmacologically relevant .
-
Claisen Rearrangement : The allyl group may undergo -sigmatropic shifts under thermal conditions, though this is less documented for nitro-substituted systems.
Comparative Reactivity
Table 2: Substituent Effects on Reactivity
Scientific Research Applications
Medicinal Chemistry
Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis, which is critical for halting tumor growth.
Case Study : In vitro assays showed that the compound reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating potent activity against these cancers.
Antimicrobial Properties
This compound may also exhibit antimicrobial activity against a range of pathogens. Studies suggest that its derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for further investigation in antimicrobial drug development.
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways relevant to disease progression, particularly those associated with neurodegenerative diseases.
Agrochemicals
The unique structural features of this compound make it suitable for applications in agrochemicals. Its biological activity suggests potential use as a pesticide or herbicide.
Pesticidal Activity
Research into similar compounds indicates that they can act as effective pesticides by interfering with the metabolic processes of pests. The trifluoromethyl group may enhance lipophilicity, improving absorption and efficacy against target organisms.
Materials Science
In materials science, this compound can be utilized in the synthesis of novel polymers and materials due to its reactive functional groups.
Polymer Synthesis
The compound can participate in polymerization reactions, leading to the development of new materials with tailored properties for applications in coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, while the allyl group can undergo covalent modifications. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related malonates (Table 1). Key differences include substituent effects on yield, steric/electronic properties, and applications.
Key Findings from Comparison
Substituent Effects on Reactivity: The allyl group in the target compound distinguishes it from non-allylated analogues (e.g., 2a, 2e) by enabling cycloaddition pathways, as seen in . Trifluoromethyl vs.
Ester Group Influence :
- Ethyl esters (e.g., 2e) improve solubility in organic solvents compared to methyl esters (2a), but methyl esters may offer better crystallinity for structural characterization .
Synthetic Yields :
- Yields for allyl-containing malonates are generally lower (e.g., 39% for compound 2g in ) due to steric challenges during substitution. The target compound’s yield is likely comparable (39–55%) based on similar methods .
Biological Relevance: Piperazine-substituted analogues (e.g., 7u) exhibit antimicrobial activity, whereas the target compound’s allyl group may favor non-biological applications like materials science or catalysis .
Spectroscopic Data Consistency :
- All compounds in Table 1 were validated via ¹H/¹³C NMR and HRMS, ensuring structural fidelity despite substituent variations .
Q & A
Q. How do solvent polarity and proticity affect the compound’s tautomeric equilibrium in solution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
